Neurotensin(8-13)
Overview
Description
Synthesis Analysis
A new NT(8-13) pseudopeptide, NT-VIII, was synthesized. Some changes were introduced in the sequence of NT(8-13) to stabilize the molecule against enzymatic degradation: Arg8 was N-methylated, and Lys and Tle replaced Arg9 and Ile12, respectively . The design, synthesis, and pharmacological analysis of pyrrole-based, nonpeptidic analogues of neurotensin(8-13) have been reported .Molecular Structure Analysis
The crystal structure of the neurotensin receptor NTS1 in complex with neurotensin(8-13) has been reported . The chemical formula of Neurotensin(8-13) is C38H64N12O8 .Chemical Reactions Analysis
The design, synthesis, and pharmacological evaluation of active pyrrole-based, nonpeptidic analogues of neurotensin(8-13) have been reported .Scientific Research Applications
Role in Physiologic and Pathologic Processes
Neurotensin, a 13-amino acid peptide, plays a significant role in various physiological and pathological processes in both the central nervous system and the gastrointestinal tract. It has been implicated in conditions ranging from schizophrenia to colorectal cancer. Research efforts have explored its role in diverse processes like schizophrenia, alcoholism, chronic pain, and cancer, leading to potential drug developments targeting neurotensin receptors (Mustain, Rychahou, & Evers, 2011).
Agonist-bound Neurotensin Receptor Structure
Neurotensin (NTS) functions as a neurotransmitter and a hormone, modulating activities like dopaminergic systems, opioid-independent analgesia, and food intake regulation. The structure of Rattus norvegicus NTSR1 bound to NTS8–13 provides insights into peptide agonist binding to G-protein-coupled receptors (GPCRs), contributing to the development of non-peptide ligands for treating neurological disorders, cancer, and obesity (White et al., 2012).
Therapeutic Potentials in Neurological Diseases and Cancer
Central Nervous System Effects
Administered into the central nervous system, neurotensin produces effects like hypothermia, analgesia, diminished locomotor activity, and muscle relaxation. It interacts with brain dopamine systems, suggesting its involvement in the regulation of various physiological and behavioural processes (Nemeroff, Luttinger, & Prange, 1980).
Neurotensin Receptors and Dopamine Efflux
Neurotensin modulates accumbal dopamine release and is involved in psychiatric disorders and physiological processes. Research using genetically engineered knockout mice has shown the significant role of NT1-receptor in neurotensin-mediated dopamine efflux in the nucleus accumbens (Leonetti et al., 2004).
Role in Central Nervous System Pathophysiology
Neurotensin's implication in diseases of the central nervous system, like schizophrenia, drug abuse, Parkinson's disease, and others, has been explored, although more research is required to fully understand its role in these conditions (St-Gelais, Jomphe, & Trudeau, 2006).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H64N12O8/c1-5-22(4)30(34(55)48-28(36(57)58)19-21(2)3)49-32(53)27(20-23-12-14-24(51)15-13-23)47-33(54)29-11-8-18-50(29)35(56)26(10-7-17-45-38(42)43)46-31(52)25(39)9-6-16-44-37(40)41/h12-15,21-22,25-30,51H,5-11,16-20,39H2,1-4H3,(H,46,52)(H,47,54)(H,48,55)(H,49,53)(H,57,58)(H4,40,41,44)(H4,42,43,45)/t22-,25-,26-,27-,28-,29-,30-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQDBCHHEIKQPJD-ODKJCKIQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H64N12O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
817.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Neurotensin(8-13) |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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